molecular formula C10H21NO3 B069037 N-Boc-DL-2-amino-1-pentanol CAS No. 179684-02-7

N-Boc-DL-2-amino-1-pentanol

Cat. No. B069037
M. Wt: 203.28 g/mol
InChI Key: GCBVZHIDLDHLOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Non-Aqueous Synthesis : A nonaqueous process for synthesizing water-soluble 3-amino-pentan-1,5-diol, a compound structurally related to N-Boc-DL-2-amino-1-pentanol, was developed by Rawalpally et al. (2009). This process involved reductive amination, Boc protection, and sodium borohydride reduction (Rawalpally et al., 2009).

Molecular Structure Analysis

  • X-Ray Structural Analysis : The molecular structure of related compounds, such as 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentanecarboxylic acid, has been determined using X-ray crystallography. This method provides insights into the atomic arrangement and spatial configuration of molecules (Luger et al., 2000).

Chemical Reactions and Properties

  • Reactivity with Boronates : Research by Sánchez et al. (2004) demonstrated the reaction of 2,4-pentanedione derived ligands with phenylboronic acid, which is relevant to understanding the reactivity of similar compounds like N-Boc-DL-2-amino-1-pentanol (Sánchez et al., 2004).

Physical Properties Analysis

  • Crystal Structure of Related Compounds : The crystal structure of DL-pentane-2,4-diol, a compound structurally similar to N-Boc-DL-2-amino-1-pentanol, has been studied, providing insights into the physical properties of these types of molecules (Kuribayashi, 1984).

Chemical Properties Analysis

  • Synthesis and Properties of Pentane Amino Derivatives : Talybov et al. (2010) conducted research on the synthesis and properties of pentane amino derivatives, which can be instrumental in understanding the chemical properties of N-Boc-DL-2-amino-1-pentanol (Talybov et al., 2010).

Scientific Research Applications

Application 1: Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : N-Boc-DL-2-amino-1-pentanol is used as an organic building block in the synthesis of various organic compounds .
  • Results or Outcomes : The outcomes also depend on the specific synthesis. In general, using N-Boc-DL-2-amino-1-pentanol as a building block can help chemists construct complex organic molecules .

Application 2: One-Pot Amidation

  • Scientific Field : Organic Chemistry
  • Summary of the Application : N-Boc-DL-2-amino-1-pentanol can be used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
  • Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Application 3: Solvent in Lyotropic Liquid Crystal Mesophases

  • Scientific Field : Materials Science
  • Summary of the Application : N-Boc-DL-2-amino-1-pentanol can be used as a solvent to evaluate lyotropic liquid crystal mesophases of hexadecylpyridinium bromide (C16PyrBr) by cross-polarised optical microscopy (CPOM) .
  • Methods of Application : The compound is used as a solvent in the preparation of the liquid crystal mesophases, which are then examined under a cross-polarised optical microscope .
  • Results or Outcomes : The use of N-Boc-DL-2-amino-1-pentanol as a solvent can help researchers better understand the properties and behaviors of these liquid crystal mesophases .

Application 4: General Research Chemical

  • Scientific Field : Various
  • Summary of the Application : N-Boc-DL-2-amino-1-pentanol is often used as a general research chemical in various scientific fields .
  • Methods of Application : The specific methods of application can vary widely depending on the particular experiment or study being conducted .
  • Results or Outcomes : The outcomes also depend on the specific research. In general, using N-Boc-DL-2-amino-1-pentanol as a research chemical can help scientists conduct a wide range of experiments and studies .

Application 5: Synthesis of Bambuterol Hydrochloride

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : N-Boc-DL-2-amino-1-pentanol can be used in the synthesis of Bambuterol hydrochloride, a prodrug of the β2-adrenergic receptor agonist, terbutaline .
  • Results or Outcomes : The outcomes also depend on the specific synthesis. In general, using N-Boc-DL-2-amino-1-pentanol as a building block can help chemists construct complex organic molecules .

Application 6: General Laboratory Reagent

  • Scientific Field : Various
  • Summary of the Application : N-Boc-DL-2-amino-1-pentanol is often used as a general laboratory reagent in various scientific fields .
  • Methods of Application : The specific methods of application can vary widely depending on the particular experiment or study being conducted .
  • Results or Outcomes : The outcomes also depend on the specific research. In general, using N-Boc-DL-2-amino-1-pentanol as a research chemical can help scientists conduct a wide range of experiments and studies .

Safety And Hazards

N-Boc-DL-2-amino-1-pentanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

properties

IUPAC Name

tert-butyl N-(1-hydroxypentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBVZHIDLDHLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553463
Record name tert-Butyl (1-hydroxypentan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-DL-2-amino-1-pentanol

CAS RN

179684-02-7
Record name tert-Butyl (1-hydroxypentan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-DL-2-amino-1-pentanol
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